![molecular formula C13H8F2O B14140117 4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 1214374-20-5](/img/structure/B14140117.png)
4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C13H8F2O It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4 and 4’ positions, and an aldehyde group is attached at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4,4’-difluorobiphenyl.
Formylation Reaction: The introduction of the aldehyde group at the 2 position can be achieved through a formylation reaction. This can be done using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
While specific industrial production methods for 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4,4’-Difluoro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde depends on the specific reactions it undergoes. For example:
Oxidation: The aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Reduction: The aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms from the reducing agent.
Substitution: The fluorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid: The oxidized form of 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde.
4,4’-Difluoro-[1,1’-biphenyl]-2-methanol: The reduced form of 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde.
Uniqueness
4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1214374-20-5 |
|---|---|
Molekularformel |
C13H8F2O |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
5-fluoro-2-(4-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8F2O/c14-11-3-1-9(2-4-11)13-6-5-12(15)7-10(13)8-16/h1-8H |
InChI-Schlüssel |
DLJDPBXMUQZTNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


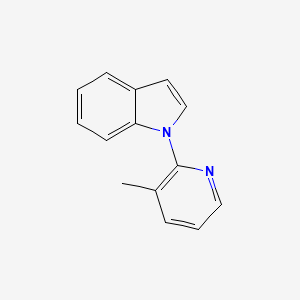
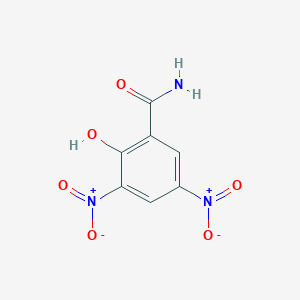
![8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)
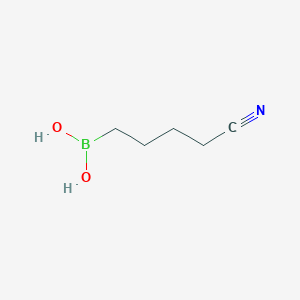
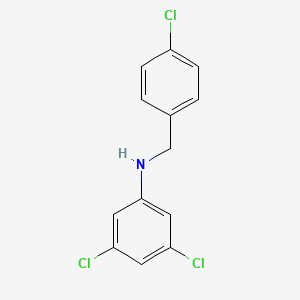
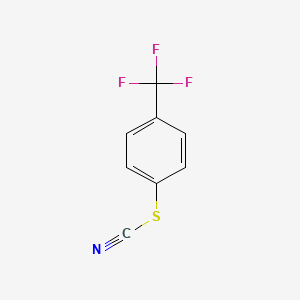

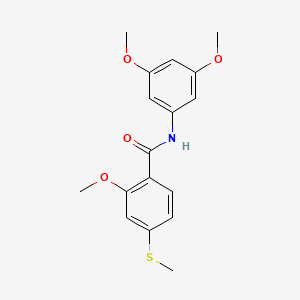
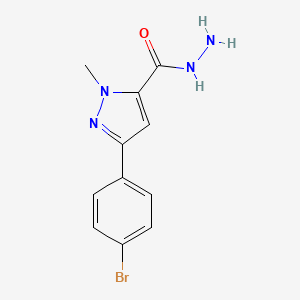
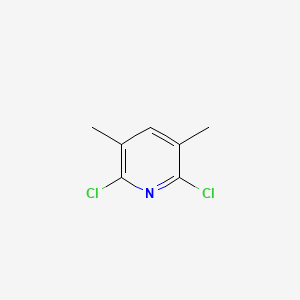
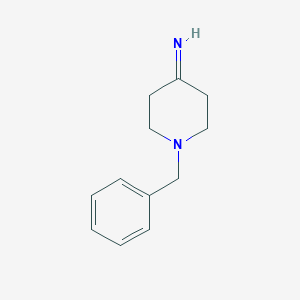
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
